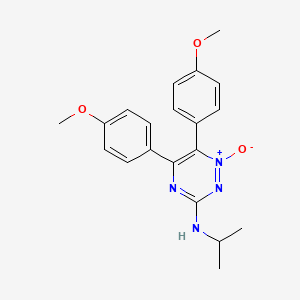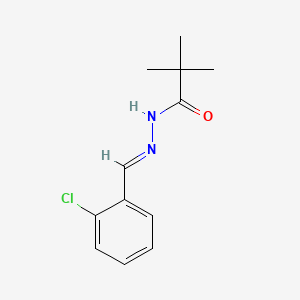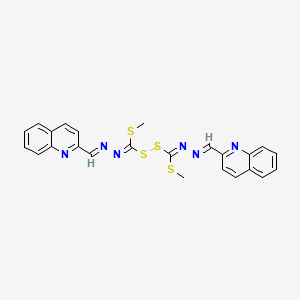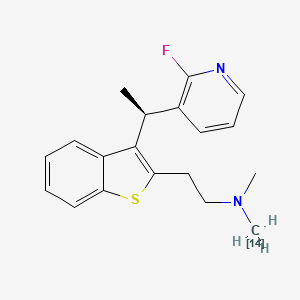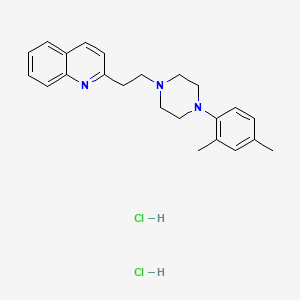
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is notable for its potential therapeutic applications and its unique chemical structure, which includes a quinoline core, a piperazine ring, and a dimethylphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperazine ring, and the attachment of the dimethylphenyl group. One common synthetic route involves the Friedländer synthesis, which is a method for constructing quinoline derivatives. This method involves the condensation of an aromatic aldehyde with an amine and a ketone under acidic or basic conditions.
For the specific synthesis of this compound, the following steps can be outlined:
Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer reaction, where an appropriate aromatic aldehyde and a ketone are reacted in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative is reacted with the quinoline intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts alkylation reaction, where the quinoline-piperazine intermediate is reacted with a dimethylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives, which have different chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used in substitution reactions, often in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Tetrahydroquinoline derivatives
Substitution: Various functionalized quinoline and piperazine derivatives
科学研究应用
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving quinoline-based compounds.
Medicine: The compound has potential therapeutic applications, including as an antimalarial, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a valuable lead compound in drug discovery.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.
作用机制
The mechanism of action of Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, enzymes, and receptors, leading to various biological effects. For example, its antimalarial activity is attributed to its ability to inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. Additionally, its antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
相似化合物的比较
Quinoline, 2-(2-(4-(2,4-dimethylphenyl)-1-piperazinyl)ethyl)-, dihydrochloride can be compared with other similar compounds, such as:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Piperaquine: Another antimalarial compound with a piperazine ring and a quinoline core.
Quinacrine: A compound with antimalarial and anticancer properties, featuring a quinoline core and different substituents.
The uniqueness of this compound lies in its specific combination of a quinoline core, a piperazine ring, and a dimethylphenyl group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
126921-27-5 |
|---|---|
分子式 |
C23H29Cl2N3 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
2-[2-[4-(2,4-dimethylphenyl)piperazin-1-yl]ethyl]quinoline;dihydrochloride |
InChI |
InChI=1S/C23H27N3.2ClH/c1-18-7-10-23(19(2)17-18)26-15-13-25(14-16-26)12-11-21-9-8-20-5-3-4-6-22(20)24-21;;/h3-10,17H,11-16H2,1-2H3;2*1H |
InChI 键 |
XRYMKSBUDWCHCX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


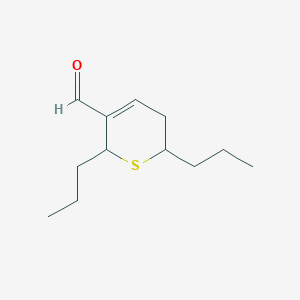
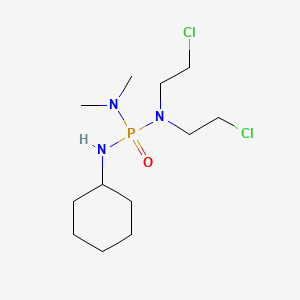
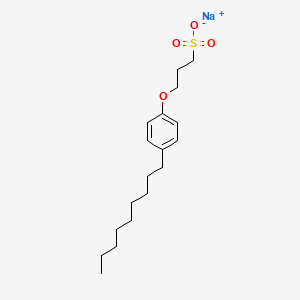
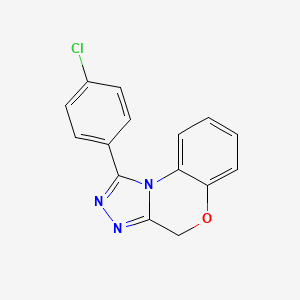
![(2E,4E)-N,N'-bis[4-amino-6-[(3-amino-3-iminopropyl)amino]-2-hydroxy-6-oxohexyl]hexa-2,4-dienediamide;sulfuric acid](/img/structure/B15186438.png)


